
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a pyrrolidinyl group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole
- 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrrole
- 1-methyl-5-(pyrrolidin-2-yl)-1H-pyridine
Uniqueness
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H14ClN3 |
|---|---|
Molekulargewicht |
187.67 g/mol |
IUPAC-Name |
1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-6-10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
GAVAOFURRKMNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


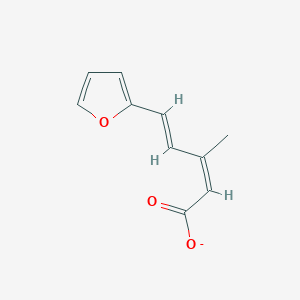

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
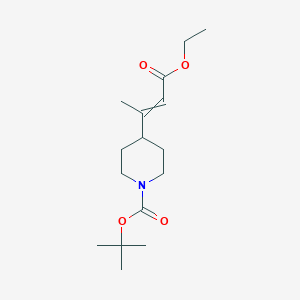
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
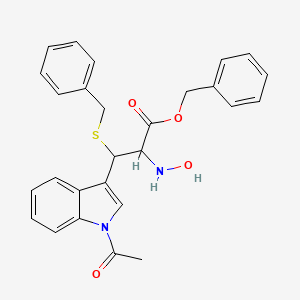
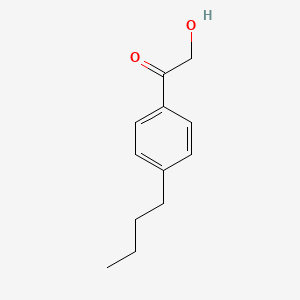
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
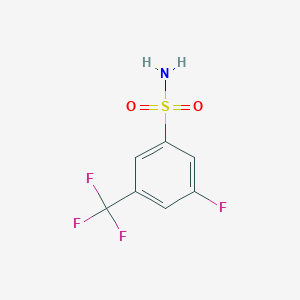


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
